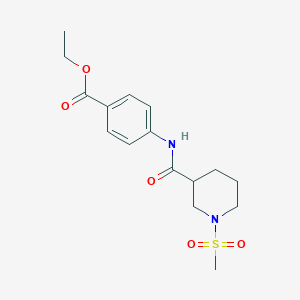

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSB is a piperidine derivative that belongs to the class of amide compounds.

Scientific Research Applications

Solvent Influence on Sulfoxide Thermolysis

A study by Bänziger, Klein, and Rihs (2002) investigated the regioselectivity of sulfoxide thermolysis in diastereoisomeric methyl carboxylates, revealing significant solvent effects. Such insights are valuable for understanding the chemical behavior of related compounds, including Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate in various solvents (Bänziger, Klein, & Rihs, 2002).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of piperidine derivatives for their anti-acetylcholinesterase activity, highlighting the importance of structural modifications for enhanced biological activity. This research contributes to the understanding of how structural changes in compounds like Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate can impact their biological functions (Sugimoto et al., 1990).

Na+/H+ Antiporter Inhibitors

Research by Baumgarth, Beier, and Gericke (1997) explored the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, offering potential therapeutic applications in acute myocardial infarction. This study provides a foundation for the development of new therapeutic agents based on the structural framework of Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate (Baumgarth, Beier, & Gericke, 1997).

Antioxidant and Anticholinesterase Activity

A study on sulfonyl hydrazones by Karaman et al. (2016) demonstrated the synthesis of compounds with significant antioxidant and anticholinesterase activities. This research is pertinent to understanding the potential pharmacological applications of compounds structurally related to Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate (Karaman et al., 2016).

Synthesis for Clinical Studies

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor, showcasing the importance of efficient synthesis methods for clinical and preclinical studies. This work underlines the relevance of synthetic methodologies for compounds like Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate in supporting medical research (Andersen et al., 2013).

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of pharmacological activities .

properties

IUPAC Name |

ethyl 4-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)12-6-8-14(9-7-12)17-15(19)13-5-4-10-18(11-13)24(2,21)22/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKONJOLZMIETJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-(methylsulfonyl)piperidine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)

![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)

![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)

![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)

![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)